2-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N4/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3,(H,14,15,16) |
InChI Key |
LDNJWITWIYNEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NN1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-1,2,4-triazole with 2-methylpropan-1-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Key Observations :
- Trifluoromethyl Substitution (): The CF₃ group increases molecular weight (284.28 vs. ~228.3 for the target) and lipophilicity (ClogP ~2.5 vs.
- Tetrazole vs. Triazole () : Tetrazoles, while structurally similar, exhibit higher acidity (pKa ~4.5–5.5) compared to triazoles (pKa ~8–10), altering ionization states under physiological conditions.
- Branching Effects () : The propan-2-amine group in 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine introduces steric bulk, which may reduce receptor binding efficiency but enhance metabolic stability.
Key Insights :
- Fluorinated analogs (e.g., ) may exhibit enhanced antifungal or anticancer activity due to improved pharmacokinetics.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The 3-phenyl-1H-1,2,4-triazol-5-amine moiety forms N–H⋯N hydrogen bonds, as seen in cocrystals with 5-phenyl-1H-1,2,4-triazol-3-amine . This network influences solubility and crystal packing.
- Thermal Stability : Triazole derivatives generally exhibit high thermal stability (decomposition >250°C), making them suitable for solid formulations.
Biological Activity
2-Methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine, also known as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its versatility and effectiveness in various pharmacological applications, including antimicrobial and anticancer properties.
The compound has the following chemical properties:
- Chemical Formula : C11H16N4
- Molecular Weight : 204.27 g/mol
- CAS Number : 1250905-41-9
Antimicrobial Activity
Research has shown that triazole derivatives exhibit notable antimicrobial activities. In a study evaluating various triazole compounds, it was found that those containing the 1,2,4-triazole moiety demonstrated effective inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli . Specifically, compounds similar to this compound were tested for their ability to inhibit microbial growth.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Enterococcus faecalis | 14 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A series of compounds featuring the triazole ring were screened against a panel of human cancer cell lines. Notably, derivatives with similar structures to this compound exhibited significant growth inhibition in various cancer types .
| Cancer Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 10.2 |
| HeLa (Cervical) | 9.0 |
The mechanism of action is believed to involve the induction of apoptosis through the modulation of reactive oxygen species (ROS) and interference with cellular signaling pathways .
Mechanistic Insights
Research indicates that triazole derivatives may exert their biological effects through several mechanisms:
- NF-kB Inhibition : Some derivatives have been shown to inhibit NF-kB signaling pathways, which are crucial in cancer progression .
- Reactive Oxygen Species Modulation : Triazoles can alter the levels of ROS within cells, promoting apoptosis in cancer cells .
- Antimicrobial Mechanisms : The presence of the triazole ring enhances binding interactions with microbial targets, leading to increased antimicrobial efficacy .
Case Studies
In one notable case study involving the synthesis and evaluation of triazole derivatives:
- A derivative similar to this compound was synthesized and tested against a panel of pathogens and cancer cell lines.
The results indicated that modifications in the side chains significantly influenced both antimicrobial and anticancer activities. For example, substituting different phenyl groups altered the potency against Staphylococcus aureus and various cancer cell lines.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)propan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves acid-catalyzed cyclization of precursor hydrazines or amidrazones. For example, refluxing triazole intermediates with hydrochloric acid in a water-alcohol mixture (1:1) for 60 minutes, followed by neutralization with sodium acetate to pH 5–6, yields crystalline products . Optimization may include adjusting solvent polarity, temperature, and stoichiometry of reactants. Computational reaction path searches (e.g., DFT-based methods) can identify energy barriers and guide condition refinement .
Q. How can structural characterization of this compound be performed to confirm its tautomeric forms and crystallinity?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving tautomerism and planar geometry. For instance, studies on analogous triazoles reveal that phenyl and triazole rings often form dihedral angles <5°, confirming near-planar structures . Complementary techniques include / NMR to observe tautomeric equilibria in solution and IR spectroscopy for functional group validation.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Waste must be segregated and treated by certified hazardous waste contractors to prevent environmental contamination . Use fume hoods for synthesis steps involving volatile reagents. Safety data sheets (SDS) for structurally similar triazoles recommend avoiding ignition sources (e.g., sparks, open flames) due to thermal instability .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound in catalytic systems?
- Methodological Answer : DFT/B3LYP/6-311G(d,p) calculations can map frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces (EPS), and Mulliken charges to identify reactive sites. For example, studies on triazole-pyrimidine hybrids show that electron-rich triazole rings participate in nucleophilic reactions, while methyl groups influence steric hindrance . Solvent effects (e.g., polarizable continuum models) refine reactivity predictions in different media.
Q. What experimental and computational strategies resolve contradictions between crystallographic data and spectroscopic observations for this compound?
- Methodological Answer : Crystallography may indicate planar geometry, while NMR reveals dynamic tautomerism in solution. To reconcile this, perform variable-temperature NMR to probe tautomeric equilibria and compare with DFT-optimized structures in gas vs. solvent phases . Pairing X-ray data with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds) that stabilize solid-state conformations .
Q. How can this compound serve as a building block for synthesizing fused heterocyclic systems with enhanced bioactivity?
- Methodological Answer : The triazole core enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append pharmacophores. For example, coupling with pyrimidine or imidazole derivatives via nucleophilic substitution or cross-coupling reactions (Suzuki, Sonogashira) can yield hybrid molecules. Biological screening of such hybrids against antimicrobial targets (e.g., bacterial enzymes) is advised, as seen in related triazole-amine analogs .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis or partial least squares regression) correlates structural descriptors (logP, polar surface area) with bioactivity. For inconsistent results, validate assay reproducibility and use cheminformatics tools (e.g., molecular docking) to identify binding mode variations. Cross-referencing with crystallographic data ensures conformational relevance .
Q. How can reaction fundamentals and reactor design improve scalability of this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic cyclization steps. Computational fluid dynamics (CFD) models optimize residence time and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing reliance on column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
